N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide
Description
Properties
Molecular Formula |
C17H19ClN2O3 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H19ClN2O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-7-5-6-8-12(11)18/h5-10H,3-4,19H2,1-2H3,(H,20,21) |
InChI Key |
KFXWSLOBIUZWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: The 4-amino-2,5-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity: Chlorine and amino groups may synergize to enhance binding to biological targets (e.g., enzymes or receptors), though specific studies on the target compound are pending .
- Material Science Applications : Chlorine-mediated halogen bonding could improve crystallinity in polymer or co-crystal formulations .
Q & A
Q. What are the standard synthetic routes for N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide?
Methodological Answer: The compound is typically synthesized via acylation of the primary amine group in 4-amino-2,5-diethoxyaniline with 2-chlorobenzoyl chloride. The reaction is carried out in anhydrous conditions using a base like triethylamine to neutralize HCl byproducts. Thionyl chloride (SOCl₂) is often employed to activate the carboxylic acid precursor (2-chlorobenzoic acid) to its corresponding acyl chloride. Purification involves recrystallization from ethanol or column chromatography. Yield optimization requires strict temperature control (0–5°C during acylation) and inert atmosphere to prevent oxidation of the amine .
Q. How is the purity and structural integrity of this compound confirmed?
Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at λ = 320–330 nm, where aromatic and amide bonds absorb. Structural confirmation employs NMR to verify aromatic proton environments (δ 7.2–7.6 ppm for benzamide protons) and the absence of unreacted aniline (δ 5–6 ppm for NH₂). Mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H]⁺. Melting point analysis (e.g., 159–161°C) cross-referenced with literature ensures consistency .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer: The compound is classified as a skin and eye irritant (GHS Category 2/1). Lab handling requires nitrile gloves, safety goggles, and fume hood use to avoid inhalation of fine particles. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Storage in amber glass under inert gas (N₂ or Ar) at 2–8°C prevents degradation .
Advanced Research Questions
Q. How do substituents in the benzamide moiety influence its biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies compare derivatives with variations in the chloro, ethoxy, and amino groups. For example:
- Chlorine position : 2-chloro substitution enhances π-stacking with hydrophobic enzyme pockets (e.g., HDACs), while 3-chloro reduces potency due to steric hindrance.
- Ethoxy groups : Diethoxy substituents increase lipophilicity (logP > 3), improving blood-brain barrier penetration in neurological assays.
- Amino group : Protonation at physiological pH enables hydrogen bonding with catalytic residues in kinase targets. Biological evaluation involves in vitro enzyme inhibition assays (IC₅₀ determination) and cellular models (e.g., cancer cell viability assays) .
Q. What spectroscopic techniques resolve the electronic environment of the chlorine substituent?
Methodological Answer:
- ³⁵Cl NQR Spectroscopy : Measures quadrupole coupling constants (e.g., 34–38 MHz for aromatic Cl), revealing electron-withdrawing effects from the amide group.
- X-ray Crystallography : Determines C–Cl bond lengths (typically 1.72–1.74 Å) and dihedral angles between the benzamide and aniline rings. Displacements >10° reduce conjugation, altering reactivity.
- DFT Calculations : Compare experimental NMR chemical shifts (e.g., and ) with computed values to validate electronic distribution models .
Q. How are contradictions between computational and experimental structural data resolved?
Methodological Answer: Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. Hybrid approaches include:
- MD Simulations : Solvent-saturated molecular dynamics (e.g., in DMSO or water) to mimic experimental conditions.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) in crystal structures to explain packing anomalies.
- Multi-technique validation : Cross-referencing XRD data with solid-state NMR or IR spectroscopy to confirm hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
